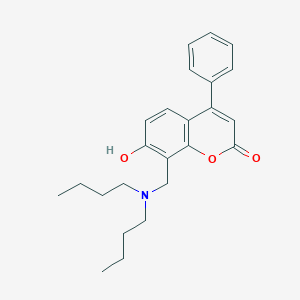

C24H29NO3

Description

Significance of Donepezil (B133215) within the Cholinergic System Hypothesis

The cholinergic hypothesis of Alzheimer's disease (AD) proposes that a significant portion of the cognitive and behavioral decline observed in the condition is a result of decreased cholinergic transmission in the central nervous system. nih.govmdpi.comnih.govdrugbank.com This hypothesis emerged in the mid-1970s with studies identifying significant deficits in choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine (B1216132) (ACh) synthesis, in the neocortex of AD brains. mdpi.comnih.gov Subsequent findings of reduced choline uptake and ACh release further supported the idea of a presynaptic cholinergic impairment in AD. mdpi.com

Acetylcholine is a crucial neurotransmitter that carries signals across cholinergic synapses. guidetopharmacology.orgmims.comfishersci.co.uk In healthy individuals, acetylcholine is released into the synaptic cleft and then rapidly broken down by the enzyme acetylcholinesterase, which is essential for the proper termination of the signal and the recycling of choline. nih.gov In AD, the loss of cholinergic neurons leads to a reduction in acetylcholine levels. nih.govmdpi.comgoodrx.com

Donepezil's significance lies in its ability to inhibit acetylcholinesterase, thereby reducing the breakdown of acetylcholine in the synaptic cleft. nih.govnih.govdrugbank.comgoodrx.comwikipedia.org This inhibition leads to increased concentrations of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. nih.govwikipedia.org By augmenting the availability of acetylcholine, Donepezil is thought to compensate for the loss of cholinergic neurons and improve the efficiency of remaining cholinergic signaling. nih.govdrugbank.comgoodrx.com This mechanism is believed to be responsible for the observed improvements in cognitive and behavioral symptoms associated with AD. nih.govdrugbank.com

While the primary mechanism is AChE inhibition, some research suggests other potential mechanisms for Donepezil, including the opposition of glutamate-induced excitatory transmission and the regulation of amyloid proteins. drugbank.com Donepezil has also been found to act as an agonist of the sigma-1 receptor and may upregulate nicotinic receptors in cortical neurons, potentially contributing to neuroprotective activity. wikipedia.org

Research findings have demonstrated that Donepezil can lead to statistically significant improvements in cognition and global function in patients with AD. nih.gov Studies have also indicated potential beneficial effects on brain structure, such as less regional cortical thinning and basal forebrain atrophy over time in individuals with suspected prodromal AD. oup.com A placebo-controlled study also reported a reduction in the rate of hippocampal atrophy after Donepezil treatment. oup.com

Interactive Table 1: Effect of Donepezil on Cholinergic System Components and Cognitive Function (Illustrative based on search results)

| Component/Function | Effect of Cholinergic Deficit in AD | Effect of Donepezil Treatment | Supporting Research Findings |

| Acetylcholine Levels | Decreased | Increased at Synapses (due to AChE inhibition) | Donepezil selectively and reversibly inhibits acetylcholinesterase, increasing acetylcholine availability. nih.govnih.govdrugbank.comgoodrx.comwikipedia.org |

| Cholinergic Transmission | Impaired | Enhanced | Main pharmacological action believed to enhance cholinergic transmission. nih.govdrugbank.com |

| Cognition (Memory, Learning) | Decline | Improvement in cognitive symptoms. nih.govnih.govdrugbank.com | Statistically significant improvement in cognitive scores observed in studies. nih.gov |

| Global Function | Decline | Improvement in global function. nih.gov | Statistically significant improvement in global function observed in studies. nih.gov |

| Brain Structure | Regional cortical thinning, basal forebrain atrophy, hippocampal atrophy | Less regional cortical thinning and basal forebrain atrophy; reduced rate of hippocampal atrophy. | Associated with substantially less regional cortical thinning and basal forebrain atrophy over time oup.com; 45% reduction in hippocampal atrophy rate oup.com. |

Historical Context of Donepezil's Development as a Therapeutic Modality

The development of Donepezil as a therapeutic agent is closely linked to the evolving understanding of the cholinergic system's role in cognitive function and neurodegenerative diseases. Research into the development of Donepezil began in 1983 at Eisai Co., Ltd. wikipedia.org At a time when other research groups were exploring alternative mechanisms for anti-dementia drug development, the team at Eisai focused on the acetylcholine hypothesis, despite the lack of sufficient scientific verification at the time. epa.gov

The initial development process faced challenges, including the low bioavailability of some lead compounds, which led to the temporary suspension of the project within the company. epa.gov However, researchers continued their work, ultimately leading to the identification and development of Donepezil. epa.gov

Donepezil was one of the first second-generation acetylcholinesterase inhibitors developed for the treatment of AD, following earlier attempts with first-generation inhibitors like tacrine. nih.gov Tacrine, while reaching the market, had limitations related to pharmacokinetic and pharmacodynamic issues. nih.gov Donepezil, a piperidine (B6355638) derivative, offered a more favorable pharmacological profile. nih.gov

Donepezil received approval from the United States Food and Drug Administration (FDA) in 1996 under the brand name Aricept. wikipedia.orgdrugs.comlgcstandards.com This marked a significant milestone as it was one of the first drugs specifically approved for the treatment of Alzheimer's type dementia. drugs.comlgcstandards.com Its introduction provided a new therapeutic option for managing the symptoms of AD.

Following the initial oral tablet formulation, other formulations have been developed and approved, such as an extended-release form in combination with memantine (B1676192) and a transdermal delivery system (Adlarity). drugbank.comdrugs.com The transdermal system was designed to provide a consistent dose and potentially reduce gastrointestinal side effects associated with oral administration. drugs.com

Donepezil quickly became a leading compound for AD treatment globally and was the world's best-selling AD treatment by 2011. wikipedia.orgnih.gov The availability of generic formulations starting in 2010 further increased its accessibility. wikipedia.org The widespread adoption of Donepezil was also facilitated by advancements in diagnostic techniques like MRI, which improved the accurate diagnosis of Alzheimer's type dementia. epa.gov

The historical development of Donepezil underscores the persistent efforts in neuropharmacological research to address neurodegenerative diseases and highlights the impact of targeting the cholinergic system as a therapeutic strategy.

Interactive Table 2: Key Milestones in Donepezil's Development (Illustrative based on search results)

| Event | Year | Significance | Supporting Research Findings |

| Research Initiated at Eisai | 1983 | Beginning of the development process focused on the acetylcholine hypothesis. | Research leading to Donepezil began in 1983 at Eisai. wikipedia.orgepa.gov |

| FDA Approval (Oral Tablet, Aricept) | 1996 | First approval in the US for Alzheimer's type dementia. | Donepezil was first approved by the FDA in 1996 under the brand name Aricept. wikipedia.orgdrugs.comlgcstandards.com |

| First Generic Formulation Available | 2010 | Increased accessibility of the treatment. | The first generic Donepezil became available in November 2010. wikipedia.org |

| FDA Approval (Extended-Release + Memantine) | 2014 | Approval for moderate to severe AD in combination. | Extended-release form approved in combination with Memantine in 2014 for moderate and severe AD. nih.govdrugbank.com |

| FDA Approval (Transdermal System, Adlarity) | 2022 | Introduction of an alternative delivery method. | A Donepezil transdermal delivery system, Adlarity, was approved by the FDA in March 2022. drugbank.comdrugs.com |

| Became World's Best-Selling AD Treatment | 2011 | Indication of its significant impact and widespread use. | As of 2011, Aricept (Donepezil) was the world's best-selling Alzheimer's disease treatment. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

8-[(dibutylamino)methyl]-7-hydroxy-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)17-21-22(26)13-12-19-20(16-23(27)28-24(19)21)18-10-8-7-9-11-18/h7-13,16,26H,3-6,14-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBZILMAYVKYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Donepezil S Biological Activity

Acetylcholinesterase (AChE) Inhibition

The principal mechanism of action for Donepezil (B133215) is the inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. patsnap.comgoodrx.comwebmd.com By impeding the breakdown of ACh, Donepezil effectively increases the concentration and duration of action of this neurotransmitter, thereby enhancing cholinergic function. mdpi.commdpi.com This action is believed to address the cholinergic deficit observed in certain neurological conditions. patsnap.comwikipedia.org

Reversible Binding Characteristics and Kinetics

Donepezil's interaction with AChE is characterized by its reversible and non-covalent binding. drugbank.compatsnap.com Kinetic studies have revealed that Donepezil functions as a mixed inhibitor, exhibiting both competitive and non-competitive modes of action. researchgate.net This dual-binding mechanism involves interaction with two key sites within the AChE enzyme: the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netnih.gov The indanone moiety of the Donepezil molecule is understood to bind to the PAS, while the piperidine (B6355638) ring interacts with the anionic part of the CAS. nih.gov This simultaneous engagement of both sites contributes to its potent inhibitory activity. researchgate.net

Selectivity Profile Against Cholinesterases (e.g., Butyrylcholinesterase, BuChE)

Donepezil demonstrates a high degree of selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the brain, particularly in glial cells. nih.govresearchgate.netdrugbank.com This selectivity is a crucial aspect of its pharmacological profile, as it minimizes peripheral side effects associated with the inhibition of BuChE. patsnap.com In vitro studies have quantified this selectivity, showing that Donepezil is approximately 1252-fold more selective for AChE than for BuChE. mdpi.com The inhibitory potency (IC50) of Donepezil for AChE is significantly lower than that for BuChE, highlighting its preferential action. researchgate.netmdpi.com

Table 1: Inhibitory Potency (IC50) of Cholinesterase Inhibitors

| Compound | AChE IC50 (nM) | Selectivity for AChE over BuChE |

|---|---|---|

| Donepezil | 6.7 nih.govresearchgate.net | High nih.govresearchgate.net |

| Physostigmine | 0.67 nih.gov | Moderate nih.gov |

| Rivastigmine | 4.3 nih.govresearchgate.net | Moderate nih.gov |

| Tacrine | 77 nih.govresearchgate.net | None nih.gov |

Enhancement of Acetylcholine Concentrations at Synaptic Clefts

The direct consequence of AChE inhibition by Donepezil is an elevation of acetylcholine levels in the synaptic cleft. mdpi.com By preventing the enzymatic degradation of ACh, Donepezil allows the neurotransmitter to persist for a longer duration in the synapse, leading to enhanced activation of postsynaptic cholinergic receptors. patsnap.commdpi.com This amplification of the natural pattern of ACh release is the cornerstone of its therapeutic effect. oup.com Studies using in vivo microdialysis have confirmed that Donepezil administration leads to an increase in extracellular ACh levels in the brain. researchgate.netualberta.ca In contrast, in mice genetically devoid of AChE, Donepezil did not affect hippocampal ACh levels, further substantiating that its primary effect on acetylcholine concentration is mediated through the inhibition of this specific enzyme. researchgate.net

Non-Cholinergic Mechanisms of Action

Beyond its well-established role as an AChE inhibitor, research has uncovered several non-cholinergic mechanisms that may contribute to the pharmacological effects of Donepezil. These alternative pathways involve interactions with other receptor systems and ion channels in the central nervous system.

Sigma-1 Receptor (σ1R) Agonism and its Functional Implications

Donepezil has been identified as a potent agonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. wikipedia.orgnih.gov It binds to this receptor with high affinity (Ki = 14.6 nM). wikipedia.orgnih.gov This interaction is considered therapeutically relevant, as σ1R agonism has been linked to neuroprotective effects. nih.gov Positron emission tomography (PET) studies in humans have demonstrated that therapeutic doses of Donepezil result in high occupancy of σ1 receptors in the brain. oup.comoup.com The functional implications of this agonism may include the modulation of inter-organelle Ca2+ signaling and the enhancement of cell survival pathways. oup.com Behavioral studies in animal models suggest that the σ1R interaction contributes to Donepezil's antiamnestic and antidepressant-like activities. nih.gov

Table 2: Donepezil Interaction with Sigma-1 Receptor (σ1R)

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Ki) | 14.6 nM | wikipedia.orgnih.gov |

| Receptor Occupancy (5 mg dose, human brain) | ~60% | oup.com |

| Receptor Occupancy (10 mg dose, human brain) | ~75% | oup.com |

Interaction with Voltage-Gated Ion Channels (Sodium, Potassium)

Donepezil has been shown to interact with and block several types of voltage-gated ion channels, although the clinical significance of these actions is debated. wikipedia.orgnih.gov Studies on dissociated rat hippocampal neurons demonstrated that Donepezil reversibly inhibits voltage-activated sodium currents (I(Na)), delayed rectifier potassium currents (I(K)), and fast transient potassium currents (I(A)). nih.gov The inhibition of I(Na) was found to be dependent on the holding potential, while the block of I(K) was voltage-dependent and the block of I(A) was voltage-independent. nih.gov Another study on molluscan neurons also found that Donepezil inhibits voltage-gated Ca2+ and K+ channels. nih.gov However, the concentrations of Donepezil required to produce these effects are relatively high, suggesting that these actions on ion channels are unlikely to contribute significantly to its primary clinical effects at standard therapeutic doses. nih.gov

Table 3: Donepezil's Inhibitory Effect on Voltage-Gated Ion Channels

| Ion Current | IC50 | Voltage-Dependence | Reference |

|---|---|---|---|

| Delayed Rectifier K+ Current (I(K)) | 78 ± 5 µM | Dependent | nih.gov |

| Fast Transient K+ Current (I(A)) | 249 ± 25 µM | Independent | nih.gov |

| Voltage-activated Ca2+ Current (I(Ca)) | 7.9 µM | N/A | nih.gov |

| Ca2+-dependent K+ Current (I(C)) | 6.4 µM | N/A | nih.gov |

Modulation of Neuroinflammatory Processes and Responses

Donepezil has been shown to exert significant influence over neuroinflammatory pathways, which are increasingly recognized as critical contributors to neurodegenerative disease pathogenesis. nih.gov The compound can effectively modulate inflammatory responses initiated by agents such as lipopolysaccharide (LPS) and amyloid-beta (Aβ). nih.gov Studies have demonstrated that Donepezil treatment can lead to a reduction in the expression of several pro-inflammatory cytokines and enzymes. nih.govnih.gov

In both in vitro and in vivo models, Donepezil administration has been associated with the downregulation of key inflammatory mediators. For instance, it has been shown to decrease the levels of cyclooxygenase-2 (COX-2) and Interleukin-6 (IL-6) in the brain. nih.gov Further research has indicated its potential to suppress the expression of Interleukin-1 beta (IL-1β). nih.gov This anti-inflammatory effect is mediated, in part, through the inhibition of critical signaling pathways, including the AKT/MAP kinase and NF-kB/STAT3-linked NLRP3 inflammasome pathways. nih.gov By attenuating the activation of microglia and astrocytes, Donepezil helps to mitigate the inflammatory cascade that contributes to neuronal damage. nih.govresearchgate.net

Table 1: Impact of Donepezil on Key Neuroinflammatory Markers

| Inflammatory Marker | Effect of Donepezil | Observed In | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Downregulation/Suppression | Brain | nih.govnih.gov |

| Interleukin-6 (IL-6) | Downregulation | Brain | nih.gov |

| Interleukin-1 beta (IL-1β) | Suppression | Brain and Spleen | nih.gov |

| Microglial Activation | Reduction/Attenuation | Brain | nih.govresearchgate.net |

| Astrocytic Activation | Reduction | Brain | nih.govresearchgate.net |

Influence on Amyloid-Beta (Aβ) Protein Pathways

Donepezil also directly influences the metabolic pathways of the amyloid precursor protein (APP), steering its processing away from the production of pathogenic amyloid-beta (Aβ) peptides. nih.gov The processing of APP can occur via two main routes: the amyloidogenic pathway, which leads to the formation of Aβ, and the non-amyloidogenic pathway. nih.govfrontiersin.org Research indicates that Donepezil promotes the non-amyloidogenic pathway. nih.govnih.gov

Table 2: Effects of Donepezil on Amyloid-Beta (Aβ) Protein Pathways

| Molecule/Process | Effect of Donepezil | Mechanism | Reference |

|---|---|---|---|

| Sorting Nexin Protein 33 (SNX33) | Upregulation/Increased Expression | - | nih.govnih.gov |

| Soluble APPα (sAPPα) | Increased Secretion | Enhanced α-secretase cleavage of APP | nih.govnih.gov |

| Amyloid-Beta (Aβ) | Decreased Levels/Reduced Release | Promotion of non-amyloidogenic pathway | nih.govnih.govnih.gov |

| Soluble Aβ 1-40 | Significant Reduction | Observed in Tg2576 mouse model | nih.gov |

| Soluble Aβ 1-42 | Significant Reduction | Observed in Tg2576 mouse model | nih.gov |

Upregulation of Nicotinic Receptors in Cortical Neurons

Beyond its effects on enzymatic and protein processing pathways, Donepezil has been found to modulate the expression of neurotransmitter receptors, specifically nicotinic acetylcholine receptors (nAChRs), in cortical neurons. nih.govnih.gov Chronic exposure to Donepezil leads to an upregulation in the number of these receptors. nih.govnih.gov This effect is particularly noted for the α7 subtype of nicotinic receptors, which are highly abundant in the brain and play a role in neuroprotection. nih.gov

Studies in rats have demonstrated that sub-chronic administration of Donepezil significantly increases the binding of specific ligands to both α7 and non-α7 nAChRs in the cortex. nih.gov For instance, chronic administration led to a notable increase in [3H]-epibatidine binding (for non-α7 nAChRs) and [3H]-MLA binding (for α7 nAChRs) in the cortex compared to control groups. nih.gov This upregulation of nicotinic receptors may enhance neuronal sensitivity to acetylcholine and contribute to the therapeutic effects of the compound. nih.gov The underlying mechanism for this upregulation involves the activation of signaling pathways such as phosphatidylinositol 3-kinase and mitogen-activated protein kinase. nih.gov

Table 3: Donepezil-Induced Upregulation of Nicotinic Receptors in Rat Cortex

| Receptor Ligand | Receptor Subtype | Percentage Increase from Control (Low Dose) | Percentage Increase from Control (High Dose) | Reference |

|---|---|---|---|---|

| [3H]-epibatidine | Non-α7 nAChRs | 127% | 126% | nih.gov |

| [3H]-MLA | α7 nAChRs | 124% | 114% | nih.gov |

Chemical Synthesis and Analog Design Strategies for Donepezil

Synthetic Pathways for Donepezil (B133215) and Key Intermediates

The synthesis of Donepezil typically involves the coupling of the 5,6-dimethoxy-1-indanone (B192829) moiety with the N-benzylpiperidine portion. Several synthetic routes have been reported, often employing a convergent approach. A key intermediate in many syntheses is an unsaturated precursor formed by the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde nih.govtandfonline.comacs.orgresearchgate.net.

One common pathway involves the aldol (B89426) condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde. This reaction yields 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine (B6355638), an intermediate containing a double bond between the indanone and piperidine moieties tandfonline.comresearchgate.netresearchgate.net. Subsequent catalytic hydrogenation of this intermediate reduces the double bond, leading to the formation of Donepezil nih.govtandfonline.comresearchgate.net.

Another reported process involves the reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde, followed by catalytic hydrogenation and benzylation. This route utilizes 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (B7884601) as a key intermediate, which is then reduced to 5,6-dimethoxy-2-piperidin-4-ylmethyl-1-indanone before benzylation to yield Donepezil google.comgoogle.com.

Alternative approaches have also been explored, including processes involving Darzen reaction to form an epoxide intermediate or palladium-catalyzed hydrogenation researchgate.netnih.gov. The choice of synthetic route can impact factors such as yield, purity, and economic viability for large-scale production tandfonline.comacs.org.

Key intermediates in Donepezil synthesis therefore include unsaturated indanone-piperidine derivatives and pyridine-containing precursors that are subsequently reduced and functionalized researchgate.netgoogle.comgoogle.com.

Stereoselective Synthesis Approaches for Donepezil Enantiomers [(R)- and (S)-Donepezil]

Donepezil contains a chiral center at the C2 position of the indanone ring. While Donepezil is typically administered as a racemic mixture, the development of stereoselective synthesis routes for its individual enantiomers, (R)- and (S)-Donepezil, is relevant for exploring potential differences in their pharmacological profiles.

Stereoselective synthesis approaches would aim to control the configuration at the chiral center during the formation of the Donepezil core structure. One strategy could involve asymmetric hydrogenation of the unsaturated intermediate formed from the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde nih.gov. By employing chiral catalysts or auxiliaries during this hydrogenation step, it is possible to favor the formation of one enantiomer over the other.

Although specific detailed procedures for the stereoselective synthesis of (R)- and (S)-Donepezil enantiomers were not extensively detailed in the provided search results, the principle of asymmetric hydrogenation of the key unsaturated intermediate is a plausible approach based on the general synthesis pathways described nih.gov. Further research in this area would focus on identifying efficient chiral catalytic systems or developing alternative synthetic strategies that introduce the stereocenter with high enantioselectivity.

Rational Design and Synthesis of Novel Donepezil Derivatives and Analogs

Rational design and synthesis of Donepezil derivatives and analogs are actively pursued to discover new compounds with improved therapeutic properties. This involves modifying different parts of the Donepezil structure based on an understanding of its interaction with its biological targets, primarily acetylcholinesterase (AChE).

Structure-Activity Relationship (SAR) Studies of Core Scaffolds and Substituent Effects

SAR studies of Donepezil have focused on the impact of modifications to its core scaffolds: the indanone moiety, the linker, the piperidine ring, and the N-benzyl substituent sci-hub.se. These studies aim to understand how structural changes influence inhibitory activity against AChE and butyrylcholinesterase (BuChE), as well as other potential targets.

Modifications to the indanone part, such as replacing it with other heterocyclic rings like pyridine (B92270) or phthalimide, have been explored scielo.brscielo.br. These changes can lead to compounds with altered selectivity profiles and even multi-target activity, such as inhibition of monoamine oxidase (MAO) in addition to cholinesterases scielo.br.

The alkyl linker between the indanone and piperidine moieties is also a critical element. Studies have shown that the length and nature of this linker can significantly impact activity sci-hub.sescielo.br. For instance, a propylene (B89431) linker has been found to enhance activity compared to ethylene (B1197577) or butylene linkers in some series of compounds sci-hub.se.

Modifications to the piperidine ring, including its replacement with piperazine (B1678402) or other heterocyclic rings, have been investigated scielo.brtandfonline.comrsc.org. These alterations can affect the compound's interaction with the active site of AChE and its pharmacokinetic properties scielo.brmdpi.com.

Substituent effects on the N-benzyl group have also been widely studied. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine or chlorine) at specific positions on the phenyl ring, can enhance anti-AChE activity scielo.brtandfonline.comnih.gov. This is often attributed to improved π-π interactions with aromatic residues in the active site of AChE tandfonline.com. Conversely, substitution at the para position of the N-benzyl group may diminish activity tandfonline.com.

Data from SAR studies can be presented in tables comparing the inhibitory activity (e.g., IC50 values) of various analogs with different structural modifications.

| Compound | Structural Modification (Relative to Donepezil) | AChE Inhibition (IC50) | BuChE Inhibition (IC50) | Selectivity Index (BuChE/AChE) |

| Donepezil | - | Reference Value | Reference Value | Reference Value |

| Analog with pyridine replacing indanone | Indanone replaced by pyridine | Altered activity | Altered activity | Altered selectivity |

| Analog with propylene linker | Ethylene linker replaced by propylene | Enhanced activity sci-hub.se | - | - |

| Analog with chloro substituent on N-benzyl (ortho) | Chloro at ortho position on N-benzyl | Enhanced activity scielo.brtandfonline.comnih.gov | - | Increased selectivity tandfonline.com |

| Analog with nitrogen at position 3 of phenyl ring (replacing carbon) | Carbon at position 3 of phenyl ring replaced by nitrogen | Comparable potency nih.gov | - | - |

Design Principles for Enhanced Potency and Selectivity

Based on SAR studies and structural information about the target enzymes, several design principles are employed to create Donepezil analogs with enhanced potency and selectivity. These principles include:

Optimizing interactions with the active site: Designing analogs that can form stronger interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) with key amino acid residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE can lead to increased potency scielo.brplos.orgnih.gov. The dimethoxy indanone part of Donepezil interacts with the PAS, while the benzylic portion interacts with the CAS scielo.br.

Tailoring selectivity for AChE over BuChE: While both enzymes hydrolyze acetylcholine (B1216132), inhibiting AChE is the primary goal for treating AD symptoms. Modifications that enhance interactions with residues unique to the AChE active site or reduce interactions with those specific to BuChE can improve selectivity scielo.brnih.gov. The active site gorge of BuChE is less constrained than that of AChE, which can influence analog design for selectivity nih.gov.

Incorporating structural rigidity: Introducing rigid elements, such as double bonds or rigid ring systems, can pre-organize the molecule into a conformation favorable for binding to the target enzyme, potentially increasing potency nih.gov.

Modulating pharmacokinetic properties: Design principles also consider factors affecting absorption, distribution, metabolism, and excretion (ADME) to ensure the analogs reach the target in sufficient concentrations and have acceptable half-lives.

Development of Multi-target Directed Ligands (MTDLs) based on Donepezil Structure

Given the complex nature of Alzheimer's disease, which involves multiple pathological pathways beyond cholinergic dysfunction, the development of multi-target directed ligands (MTDLs) based on the Donepezil structure has become a significant area of research fishersci.camdpi.commdpi.comnih.gova-z.lu. MTDLs are single compounds designed to interact with multiple biological targets involved in the disease process.

Donepezil-based MTDLs are often created by linking the Donepezil scaffold or its key pharmacophores (the indanone and N-benzylpiperidine moieties) with other functional groups known to interact with different targets mdpi.commdpi.commdpi.com. These additional targets can include:

Beta-secretase 1 (BACE-1): Inhibiting BACE-1 can reduce the production of amyloid-beta (Aβ) peptides, which accumulate to form plaques in the AD brain nih.govnih.gov.

Amyloid-beta (Aβ) aggregation: Compounds that can inhibit the aggregation of Aβ peptides are also desirable scielo.brnih.gov.

Monoamine oxidases (MAO-A and MAO-B): Inhibition of MAOs can affect neurotransmitter levels scielo.brfrontiersin.org.

Antioxidant activity: Reducing oxidative stress, another factor in AD pathology, can be achieved by incorporating antioxidant moieties scielo.brtandfonline.comrsc.org.

Metal chelation: Dysregulation of metal ions like copper and zinc is implicated in AD, and MTDLs with metal-chelating properties can help address this scielo.brplos.orgnih.govmdpi.com.

Examples of Donepezil-based MTDLs include hybrids with ferulic acid (for antioxidant activity), curcumin (B1669340) (for AChE inhibition, Aβ aggregation inhibition, and antioxidant activity), and ebselen (B1671040) (for antioxidant activity) scielo.brtandfonline.comrsc.orgresearchgate.netacs.org. These hybrid molecules aim to combine the AChE inhibitory activity of Donepezil with other beneficial properties to provide a more comprehensive therapeutic effect mdpi.comnih.gova-z.lu. The design often involves carefully selecting the linker between the Donepezil fragment and the second pharmacophore to ensure proper interaction with the multiple targets rsc.org.

| MTDL Type (Donepezil Hybrid) | Additional Target(s) | Rationale for Combination |

| Donepezil-Ferulic Acid Hybrid scielo.brrsc.org | Antioxidant activity | Address oxidative stress in AD. |

| Donepezil-Curcumin Hybrid scielo.br | AChE, Aβ aggregation, Antioxidant, Metal chelation | Multifaceted approach targeting multiple AD pathways. |

| Donepezil-Ebselen Hybrid acs.org | Antioxidant activity | Combine AChE inhibition with antioxidant properties. |

| Donepezil-MAO Inhibitor Hybrid scielo.brfrontiersin.org | MAO-A/B inhibition | Modulate neurotransmitter levels. |

| Donepezil-Metal Chelator Hybrid scielo.brplos.orgnih.govmdpi.com | Metal chelation | Address metal dysregulation in AD. |

| Donepezil-BACE-1 Inhibitor Hybrid nih.govnih.gov | BACE-1 inhibition | Reduce Aβ peptide production. |

Computational Chemistry and Molecular Modeling Studies of Donepezil

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis of donepezil (B133215) aims to identify its lowest energy conformers, which are crucial for understanding its flexibility and preferred three-dimensional structures. Studies have employed methods such as molecular mechanics (MMFF) and quantum mechanical calculations (e.g., HF/6-31G, DFT methods like B3LYP and M06 functionals) to explore the conformational energy surface of donepezil. dergipark.org.trijacskros.comnih.govmdpi.comresearchgate.netresearchgate.net For instance, one study utilized the Spartan06 program and the MMFF method to determine the most stable conformers of donepezil. dergipark.org.trresearchgate.net Another investigation explored the conformational energy surface using Omega, yielding numerous conformations that were subsequently optimized using HF/6-31G level of theory. nih.gov DFT calculations with the B3LYP/6-31G(d,p) method have also been used to optimize donepezil's structure to identify its lowest energy conformation. mdpi.com The position of the chiral carbon atom (C8) in donepezil is a significant determinant of its conformation, influencing the orientation of its piperidine (B6355638) and benzyl (B1604629) moieties. nih.gov

Molecular geometry optimization is a subsequent step to conformational analysis, where the identified low-energy conformers are refined to their minimum energy structures using computational methods. This optimized geometry serves as the starting point for further computational studies, such as molecular docking. dergipark.org.trresearchgate.net The Universal Force Field (UFF) molecular mechanics method, for example, has been used in Arguslab software to perform minimization and calculate the steric energy of donepezil. ijacskros.com

Molecular Docking Simulations with Target Enzymes and Receptors

Molecular docking simulations are widely used to predict the binding orientation (binding mode) and affinity of donepezil within the active sites of its biological targets, most notably acetylcholinesterase (AChE). dergipark.org.trrsc.orgmdpi.comscielo.brnih.govnih.govnih.govresearchgate.netplos.org These simulations provide insights into the key interactions driving the ligand-protein complex formation.

Binding Mode Analysis with Acetylcholinesterase (AChE)

Donepezil is known to bind to the active site of AChE, which is characterized by a deep hydrophobic gorge. dergipark.org.tr Molecular docking studies consistently show that donepezil interacts with various residues within this gorge, including residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govnih.govdergipark.org.tr The binding mode often involves the insertion of donepezil deep into the active site gorge. dergipark.org.trmdpi.com

Studies have investigated the binding of donepezil to different crystal structures of AChE (e.g., PDB IDs: 1DX4, 4EY4, 4EY7). dergipark.org.tr The docking results have shown varying binding affinities depending on the specific AChE structure used and the docking program employed. For instance, docking to AChE (PDB ID: 1DX4) yielded a binding affinity of -7.4 kcal/mol, while docking to 4EY4 and 4EY7 resulted in binding affinities of -8.6 and -11.4 kcal/mol, respectively. dergipark.org.tr Another study using AutoDock version 4.2 reported a binding affinity of -9.33 kcal/mol for the AChE-donepezil complex. mdpi.com

Molecular dynamics simulations complement docking studies by providing insights into the dynamic stability of the donepezil-AChE complex and how the binding mode might change over time. rsc.orgmdpi.comscielo.brnih.govplos.orgresearchgate.netsci-hub.seacs.orgplos.org Liquid-phase MD simulations at room temperature suggest that AChE undergoes conformational changes ("open" and "closed" states) that influence donepezil binding. acs.org The association of donepezil may involve reversible displacement and reorientation within the active site, potentially assisted by water molecules. acs.org

Ligand-Protein Interaction Profiling and Key Residues

Detailed analysis of the interactions between donepezil and AChE residues from computational studies reveals a network of interactions crucial for binding and inhibition. Key residues frequently identified in these interactions include aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), as well as Phenylalanine (Phe). nih.govdergipark.org.trmims.comdergipark.org.tr

Specific interactions observed in computational studies include pi-pi stacking interactions between the aromatic rings of donepezil (such as the phenyl ring and the dimethoxy-indanone moiety) and aromatic residues in the active site, particularly Trp286, Trp86, Phe338, Tyr337, Tyr72, Tyr124, and Tyr341. mdpi.comnih.govnih.govplos.orgsci-hub.sedergipark.org.trnih.gov The N-benzyl moiety and the piperidine ring of donepezil are also reported to engage in pi-pi stacking and pi-cation interactions with residues like Trp86 and Phe338. dergipark.org.tr

Hydrogen bonding also contributes to the binding stability. For example, the carbonyl group of the indanone moiety can form hydrogen bonds with residues like Phe295. dergipark.org.tr One study reported a hydrogen bond between donepezil's 4-difluorophenyl group and Asp74 of AChE. mdpi.com Other residues frequently implicated in interactions include Phe295, Phe297, Glu202, His447, Arg296, Ser293, Val294, and Gly448. mdpi.comnih.govplos.orgsci-hub.sedergipark.org.tr

The interactions with residues like Trp86 and Trp286, located in the catalytic and peripheral anionic sites respectively, are considered particularly important for donepezil's inhibitory activity and its specificity for AChE over butyrylcholinesterase (BChE). nih.govnih.govnih.gov

Interactive Table: Key Donepezil-AChE Interactions (Based on search results)

| Interaction Type | Donepezil Moiety | AChE Residues | Source Indices |

| Pi-Pi Stacking | Phenyl ring | Trp286, Phe295 | sci-hub.sedergipark.org.tr |

| Pi-Pi Stacking | Dimethoxy-indanone | Trp286 | dergipark.org.tr |

| Pi-Pi Stacking | N-Benzyl moiety | Trp86 | plos.orgdergipark.org.tr |

| Pi-Cation | Piperidine ring | Phe338 | dergipark.org.tr |

| Pi-Cation | N-Benzyl moiety | Phe338 | dergipark.org.tr |

| Hydrogen Bond | Carbonyl group | Phe295 | sci-hub.sedergipark.org.tr |

| Hydrogen Bond | 4-difluorophenyl group | Asp74 | mdpi.com |

| Hydrophobic | Various | Tyr72, Tyr124, Tyr337, Tyr341, Phe297, Val294, Leu289 | mdpi.complos.orgsci-hub.se |

| Electrostatic | Phenyl moiety | Asp74 | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural and physicochemical properties of donepezil and its analogs with their biological activity, such as AChE inhibition. researchgate.netdergipark.org.trplos.orgunisi.itfrontiersin.org These models can be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors.

QSAR studies on donepezil-based derivatives have employed various molecular descriptors and statistical methods to develop predictive models for AChE and butyrylcholinesterase (BChE) inhibitory activity. researchgate.netplos.org For example, one study utilized DFT calculations to optimize molecular geometries and then employed multi-QSAR modeling using the Molecular Operating Environment (MOE) package to develop models for AChE and BChE inhibition. researchgate.net Another study focused on developing a 2D-QSAR model for carbamate (B1207046) derivatives, including donepezil as a reference, using molecular descriptors calculated after geometry optimization via DFT. plos.org These QSAR models often exhibit good statistical parameters, indicating their reliability and predictive power. researchgate.netplos.org

In Silico Prediction of Pharmacological Interactions and Drug-Likeness

In silico methods are also used to predict various pharmacological properties of donepezil and potential donepezil-like compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their drug-likeness according to rules like Lipinski's rule of five. nih.govplos.orgdergipark.org.tr These predictions help in filtering potential drug candidates and assessing their suitability for further development.

Studies have predicted the pharmacokinetic properties and drug-likeness of donepezil-like compounds using tools that evaluate parameters such as hydrogen bond donors and acceptors, molecular weight, lipophilicity (LogP), and potential toxicity. nih.govdergipark.org.tr For instance, Lipinski's rule of five criteria, which considers molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors, is commonly applied to assess oral activity. nih.gov In silico ADMET predictions can also include assessments of blood-brain barrier (BBB) penetration and potential inhibition of drug-metabolizing enzymes like CYP2D6. dergipark.org.tr These computational predictions help prioritize compounds with favorable pharmacokinetic profiles and reduced potential for adverse effects. plos.orgdergipark.org.tr

Interactive Table: In Silico Predicted Drug-Likeness Properties (Illustrative based on common parameters)

| Property | Criteria (Lipinski's Rule) | Donepezil (Example) | Source Indices (General) |

| Molecular Weight | ≤ 500 Da | ~379.5 Da | nih.govwikidata.orgbidd.group |

| LogP (Lipophilicity) | ≤ 5 | > 4 (XLogP: 6.259) | bidd.group |

| Hydrogen Bond Donors | ≤ 5 | 1 | dergipark.org.tr |

| Hydrogen Bond Acceptors | ≤ 10 | 7 | dergipark.org.tr |

Note: Specific LogP values can vary depending on the calculation method.

Analysis of Crystal Structures for Donepezil and Related Complexes via Computational Methods

Computational methods are employed to analyze the crystal structures of donepezil, including its different polymorphic forms and complexes with proteins like AChE. This analysis provides detailed information about the molecular packing, intermolecular interactions, and conformational variations in the solid state.

Studies have investigated the crystal structure of donepezil hydrochloride, including form III, using techniques like Rietveld refinement of powder diffraction data and Density Functional Theory (DFT) calculations. cambridge.orgresearchgate.net These computational analyses help in determining lattice parameters, atomic coordinates, and intermolecular interactions such as hydrogen bonds and weak non-covalent interactions that stabilize the crystal lattice. cambridge.orgresearchgate.netacs.org For example, DFT-optimized structures have been compared to experimentally determined crystal structures, showing excellent agreement. cambridge.orgresearchgate.net Computational analysis of crystal structures can reveal details about hydrogen bonding networks and the contribution of different interaction types (e.g., dispersion forces) to the lattice energy. cambridge.orgacs.org

Computational analysis of co-crystal structures of donepezil with AChE (e.g., PDB ID: 4EY7) is also crucial for validating docking results and gaining a deeper understanding of the precise binding pose and interactions within the enzyme's active site at the atomic level. nih.gov These analyses confirm the key residues involved in binding and the nature of the interactions observed in docking simulations. nih.govdergipark.org.tr

Pharmacological Research on Donepezil Metabolism

Elucidation of Hepatic Metabolism Pathways (e.g., CYP2D6, CYP3A4, Glucuronidation)

The primary hepatic metabolism of Donepezil (B133215) is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.govpharmgkb.orgdrugs.commedcraveonline.comdrugbank.comresearchgate.net These enzymes are involved in the initial biotransformation of the parent compound. In addition to oxidative metabolism catalyzed by CYP enzymes, Donepezil also undergoes glucuronidation. wikipedia.orgpharmgkb.orgmedcraveonline.comdrugbank.comresearchgate.net This conjugation process typically increases the water solubility of metabolites, facilitating their excretion. mdpi.comnih.gov Studies using human liver microsomes have confirmed the involvement of CYP3A4 and CYP2D6 in Donepezil metabolism. nih.govlongdom.org While both enzymes contribute, CYP3A4 is often cited as the primary enzyme involved. drugbank.com

The metabolic pathways identified include O-demethylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation. drugbank.com Research indicates that CYP3A4 and CYP2D6 are responsible for the O-demethylation, N-debenzylation, hydroxylation, and N-oxidation pathways. mdpi.comnih.gov Glucuronidation primarily involves the conjugation of O-demethylated metabolites. mdpi.comresearchgate.net

A summary of the primary enzymes involved in Donepezil hepatic metabolism is presented in the table below:

| Enzyme System | Role in Donepezil Metabolism |

| CYP3A4 | Primary enzyme involved in oxidative metabolism (O-demethylation, hydroxylation, N-oxidation, N-debenzylation) drugbank.commdpi.comnih.gov |

| CYP2D6 | Involved in oxidative metabolism (O-demethylation, hydroxylation, N-oxidation, N-debenzylation) drugbank.commdpi.comnih.gov |

| UGT (Glucuronidation) | Conjugation of metabolites, particularly O-demethylated forms drugbank.commdpi.comresearchgate.net |

Identification and Characterization of Active Metabolites

Donepezil is extensively metabolized, resulting in the formation of several metabolites. drugs.comdrugbank.com Studies have identified four major metabolites, two of which are considered pharmacologically active. nih.govdrugs.comdrugbank.com One identified active metabolite is 6-O-desmethyl donepezil (also referred to as DMDon or M1). drugbank.comlongdom.org This metabolite has been shown to exert similar potency in inhibiting the acetylcholinesterase enzyme as the parent drug. drugbank.com

Research using radiolabeled Donepezil in pharmacokinetic studies has helped in identifying and quantifying plasma radioactivity attributed to the parent drug and its metabolites. drugbank.com For instance, one study showed that approximately 53% of plasma radioactivity was attributed to unchanged Donepezil, while 11% was identified as 6-O-desmethyl donepezil. drugbank.com Further studies, including those utilizing advanced techniques like non-targeted metabolomics and molecular networking, have characterized a larger number of metabolites, including newly identified ones. mdpi.comnih.govresearchgate.net

A summary of key metabolites and their activity (where reported) is shown below:

| Metabolite Name | Formation Pathway | Pharmacological Activity |

| 6-O-desmethyl donepezil (M1) | O-demethylation (primarily via CYP2D6 and CYP3A4) drugbank.commdpi.comnih.gov | Active (similar potency to parent drug) drugbank.com |

| Other Major Metabolites | O-demethylation, Hydroxylation, N-oxidation, N-debenzylation drugbank.commdpi.comnih.gov | Some are active, others inactive nih.govdrugs.comdrugbank.com |

| Glucuronide Conjugates | Glucuronidation of O-demethylated metabolites drugbank.commdpi.comresearchgate.net | Generally considered inactive, facilitates excretion mdpi.comnih.gov |

Biotransformation Processes and Metabolic Stability Studies

The biotransformation of Donepezil involves a series of reactions catalyzed by hepatic enzymes. The primary metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation, followed by conjugation, mainly glucuronidation. drugbank.commdpi.comnih.govresearchgate.net These processes convert the lipophilic parent drug into more polar metabolites, which are more readily excreted from the body. mdpi.comnih.gov

Metabolic stability studies, often conducted using liver microsomes, provide insights into how readily Donepezil is metabolized by hepatic enzymes. Studies have shown that Donepezil is extensively metabolized in liver microsomes from various species, including humans and rats. nih.govresearchgate.net For example, in vitro studies using human liver microsomes have detected numerous metabolites formed through the major metabolic pathways. nih.gov

Research in animal models, such as rats, has provided valuable data on Donepezil's biotransformation. Studies in rats have identified a significant number of metabolites, confirming the involvement of O-demethylation, N-debenzylation, and hydroxylation, with subsequent conjugation with glucuronic acid and sulfurous acid. mdpi.comresearchgate.net The metabolic characteristics observed in rats have been found to be comparable to those in humans, suggesting the rat as a relevant model for studying Donepezil metabolism. mdpi.comresearchgate.net

Data from a study in rats illustrating the relative abundance of major metabolites in different biological matrices is presented below:

| Metabolite | Abundance in Urine | Abundance in Feces | Abundance in Liver |

| N-Desbenzyldonepezil (M4) | High | Moderate | High |

| Didesmethyldonepezil (M5) | Moderate | High | Moderate |

| 6-O-desmethyl donepezil (M1a) | High | Moderate | Moderate |

| 5-O-desmethyl donepezil (M1b) | High | Moderate | Moderate |

| O-glucuronides | Major fraction | Present | Present |

(Note: This table is based on findings in rat studies and illustrates relative abundance as described in the source; specific quantitative data may vary.) mdpi.comresearchgate.netresearchgate.net

Preclinical Investigations of Donepezil and Its Analogs in Neurological Models

In Vitro Studies on Cellular Models

Neuroprotective Effects in Neuronal and Glial Cell Cultures

Donepezil (B133215) has demonstrated significant neuroprotective properties in various in vitro models. Studies have shown that it can protect neuronal cells from the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov For instance, in PC12 cells, a cell line commonly used in neuroscience research, Donepezil was found to antagonize Aβ₂₅₋₃₅-induced neurotoxicity in a dose-dependent manner. nih.gov This protective effect is partly attributed to the activation of Protein Kinase C (PKC), which plays a crucial role in cell survival and function. nih.gov

Furthermore, Donepezil has been observed to influence the differentiation of neural stem cells (NSCs). In primary mouse embryonic NSC cultures, Donepezil treatment led to an increase in the number of oligodendrocytes and neurons, while reducing the number of astrocytes. nih.gov This suggests a potential role for Donepezil in promoting remyelination and neuronal repair. nih.gov

In glial cell cultures, Donepezil has been shown to modulate neuroinflammatory responses. Specifically, it can inhibit the activation of microglia, the primary immune cells of the central nervous system, which are often chronically activated in neurodegenerative diseases. nih.govresearchgate.net By suppressing microglial activation, Donepezil can reduce the release of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage. researchgate.net

| Cell Line | Model | Key Findings |

| PC12 Cells | Aβ₂₅₋₃₅-induced neurotoxicity | Donepezil antagonized neurotoxicity in a dose-dependent manner. nih.gov |

| Primary Mouse Embryonic Neural Stem Cells | Neurosphere differentiation | Increased differentiation into oligodendrocytes and neurons; decreased astrogenesis. nih.gov |

| BV2 Microglial Cells | Lipopolysaccharide (LPS)-induced inflammation | Attenuated the production of proinflammatory cytokines. nih.gov |

| Primary Hippocampal Cells | Activated microglia-mediated toxicity | Suppressed neuronal damage caused by activated microglia. nih.gov |

Impact on Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and oxidative stress are key pathological features of many neurodegenerative diseases. Research indicates that Donepezil can positively impact mitochondrial function and mitigate oxidative damage. In neuroblastoma cells, Donepezil treatment has been shown to increase mitochondrial biogenesis, the process of generating new mitochondria. karger.com This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. karger.com

The increase in mitochondrial biogenesis is accompanied by an enhancement in cellular ATP production, indicating improved mitochondrial respiratory capacity. karger.com Studies on skeletal muscle from individuals with Mild Cognitive Impairment (MCI) have also suggested that Donepezil can normalize altered mitochondrial respiration. nih.gov

Furthermore, Donepezil exhibits direct antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, such as those measured by the DPPH and nitric oxide synthase assays. njppp.comnjppp.com This free-radical scavenging activity increases with higher concentrations of the drug, suggesting that Donepezil can help protect cells from oxidative damage. njppp.comnjppp.com

| Assay/Cell Model | Parameter Measured | Outcome of Donepezil Treatment |

| SK-N-MC Neuroblastoma Cells | Mitochondrial Biogenesis | Increased. karger.com |

| SK-N-MC Neuroblastoma Cells | Cellular ATP Levels | Increased. karger.com |

| Skeletal Muscle (MCI patients) | Mitochondrial Respiration | Normalized. nih.gov |

| DPPH Assay | Free Radical Scavenging | Demonstrated antioxidant activity. njppp.comnjppp.com |

| Nitric Oxide Synthase Assay | Free Radical Scavenging | Demonstrated antioxidant activity. njppp.comnjppp.com |

Modulation of Inflammatory Markers and Cytokine Release in Cell Lines

Donepezil has been shown to exert significant anti-inflammatory effects by modulating the release of inflammatory markers and cytokines in various cell lines. In BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, Donepezil significantly decreased the mRNA levels of several proinflammatory cytokines. nih.govresearchgate.net Similarly, in RAW 264.7 murine macrophage cells, Donepezil reduced the intra- and extracellular levels of inflammatory mediators such as TNF-α, IL-1β, IL-2, and IL-6. researchgate.net

The anti-inflammatory action of Donepezil appears to be mediated, at least in part, through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting the translocation of NF-κB to the nucleus, Donepezil can suppress the production of inflammatory cytokines. researchgate.net

Interestingly, the anti-inflammatory effects of Donepezil in some models appear to be independent of its primary action as an acetylcholinesterase inhibitor. researchgate.net This suggests that Donepezil may possess additional pharmacological properties that contribute to its therapeutic effects.

| Cell Line | Inflammatory Stimulus | Key Inflammatory Markers Modulated |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Decreased mRNA levels of proinflammatory cytokines. nih.govresearchgate.net |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Reduced levels of TNF-α, IL-1β, IL-2, IL-6. researchgate.net |

| Primary Astrocytes | Lipopolysaccharide (LPS) | Reduced iNOS mRNA levels. nih.gov |

Animal Model Studies of Cognitive Function and Neuropathology

Effects on Learning and Memory Deficits in Rodent Models (e.g., Scopolamine-induced Amnesia, Genetic AD Models)

Donepezil has been extensively studied in various rodent models of cognitive impairment and has consistently demonstrated the ability to ameliorate learning and memory deficits. In scopolamine-induced amnesia models, which mimic the cholinergic deficit observed in Alzheimer's disease, Donepezil treatment has been shown to significantly prevent memory impairment in mice. koreascience.kr This improvement in cognitive performance, as assessed by tasks such as the Y-maze test, correlates with the concentration of Donepezil in the brain. koreascience.kr

In genetic models of Alzheimer's disease, such as the APPSWE and Tg2576 mouse models which overexpress mutant human amyloid precursor protein, Donepezil has also been found to improve recognition memory. taconic.comnih.gov Furthermore, studies in aged rats have shown that chronic treatment with Donepezil can enhance hippocampal plasticity, a cellular mechanism underlying learning and memory.

The cognitive-enhancing effects of Donepezil are not limited to Alzheimer's disease models. In a diazepam-induced amnesia model in rats, Donepezil was effective in improving learning and memory, as measured by the Morris water maze test. nih.gov

| Animal Model | Type of Cognitive Impairment | Key Findings |

| Mice | Scopolamine-induced amnesia | Ameliorated memory impairment in a concentration-dependent manner. koreascience.kr |

| APPSWE Mice | Genetic AD model | Improved recognition memory. taconic.com |

| Tg2576 Mice | Genetic AD model | Improved spatial learning and memory. researchgate.net |

| Aged Rats | Age-related cognitive decline | Enhanced hippocampal long-term potentiation. |

| Rats | Diazepam-induced amnesia | Improved performance in the Morris water maze. nih.gov |

Influence on Amyloid-Beta (Aβ) Accumulation and Plaque Deposition in Animal Brain Tissue

In addition to its symptomatic effects on cognition, preclinical studies suggest that Donepezil may also have disease-modifying effects by influencing the underlying pathology of Alzheimer's disease, specifically the accumulation of amyloid-beta (Aβ). In transgenic mouse models of Alzheimer's disease, long-term administration of Donepezil has been shown to reduce the levels of soluble Aβ₁₋₄₀ and Aβ₁₋₄₂, as well as the number and burden of Aβ plaques in the brain. nih.gov

These effects on Aβ pathology appear to be dose-dependent, with higher doses of Donepezil demonstrating a more significant impact. nih.gov The reduction in Aβ accumulation is associated with a preservation of synaptic density in the hippocampus, a brain region critical for memory. nih.gov

Furthermore, in a mouse model of Alzheimer's disease (5xFAD mice), Donepezil treatment significantly reduced Aβ-induced microglial and astrocytic activation, density, and morphological changes. researchgate.net This suggests that the anti-inflammatory effects of Donepezil observed in vitro also translate to in vivo models and may contribute to its effects on Aβ pathology. While some human studies have not shown a reduction in brain Aβ accumulation with Donepezil treatment, the preclinical evidence in animal models is more robust. nih.gov

| Animal Model | Key Pathological Feature | Effect of Donepezil |

| Tg2576 Mice | Aβ plaque deposition | Significantly reduced plaque number and burden. nih.gov |

| Tg2576 Mice | Soluble Aβ levels | Decreased soluble Aβ₁₋₄₀ and Aβ₁₋₄₂. nih.gov |

| hAPP/PS1 Mice | Brain Aβ levels | Dose-dependent reductions. researchgate.net |

| 5xFAD Mice | Aβ-induced gliosis | Reduced microglial and astrocytic activation. researchgate.net |

Impact on Cholinergic Neurotransmission and Acetylcholine (B1216132) Levels in Preclinical Models

Donepezil, a piperidine-based, reversible, and selective acetylcholinesterase (AChE) inhibitor, is designed to address the cholinergic deficit characteristic of neurological conditions such as Alzheimer's disease (AD). In preclinical animal studies, donepezil has demonstrated its capacity to increase acetylcholine levels in the central nervous system (CNS), which is believed to be the primary mechanism for its therapeutic effects. The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, leads to an increased availability of acetylcholine at synaptic clefts, thereby enhancing cholinergic transmission.

Microdialysis studies in rats have provided direct evidence of this mechanism. Following administration, donepezil leads to a measurable increase in acetylcholine concentrations in the brain. For instance, in one study, the amount of acetylcholine in the rat cerebral hippocampus increased shortly after the start of a donepezil infusion, reaching its peak at approximately 30 to 45 minutes. This elevation in acetylcholine levels is dose-dependent, with higher doses producing a more significant and sustained increase.

Interestingly, the effect of donepezil is highly selective for AChE over butyrylcholinesterase (BChE). This selectivity is significant, as demonstrated in studies using AChE-deficient mice. In these models, donepezil did not further increase hippocampal acetylcholine levels, unlike inhibitors that also target BChE. This confirms that donepezil's primary action in enhancing cholinergic neurotransmission is via its specific inhibition of AChE. The enhancement of cholinergic activity in preclinical models has been directly linked to improvements in learning and memory tasks.

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Increased CNS acetylcholine levels, leading to improved performance in learning and memory tests. | |

| Rats (Microdialysis Study) | ACh levels in the cerebral hippocampus increased post-infusion, peaking at 30-45 minutes. | |

| Wild-type Mice (Microdialysis Study) | Infusion of 1 µM donepezil more than doubled hippocampal ACh levels. | |

| AChE-deficient Mice | Donepezil infusion did not affect hippocampal ACh levels, highlighting its selectivity for AChE. |

Modulation of Neuroinflammation, Microglial, and Astrocytic Activation in Animal Brains

Beyond its primary role in cholinergic enhancement, donepezil exhibits significant anti-inflammatory properties in various preclinical models of neuroinflammation. Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. Studies have shown that donepezil can effectively suppress these inflammatory processes.

In mouse models of AD, such as 5xFAD and APP/PS1 mice, donepezil administration has been shown to significantly reduce the activation of both microglia and astrocytes surrounding amyloid-beta (Aβ) plaques. For example, daily injections of donepezil for two weeks in 5xFAD mice markedly diminished Aβ-induced changes in the density, morphology, and activation state of both microglia and astrocytes. This effect is associated with a reduction in the release of pro-inflammatory mediators.

The molecular mechanisms underlying these anti-inflammatory effects involve the modulation of key signaling pathways. Research indicates that donepezil can suppress lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting AKT/MAPK signaling, the NLRP3 inflammasome, and the phosphorylation of transcription factors like NF-kB and STAT3. In LPS-treated wild-type mice, donepezil attenuated microglial activation and reduced levels of pro-inflammatory cytokines such as COX-2 and IL-6. Similarly, in rat primary microglia and BV-2 microglial cells, donepezil inhibited Aβ-mediated upregulation of pro-inflammatory factors including nitric oxide (NO), iNOS, IL-1β, and TNF-α. This body of evidence suggests that donepezil's therapeutic benefits may extend beyond symptomatic relief to include disease-modifying effects through the downregulation of neuroinflammatory responses.

| Animal Model | Cell Type | Key Findings | Reference |

|---|---|---|---|

| 5xFAD Mice (AD Model) | Microglia & Astrocytes | Reduced Aβ-induced activation, density, and morphological changes. | |

| APP/PS1 Mice (AD Model) | Microglia | Inhibited Aβ-stimulated microgliosis and altered proinflammatory cytokine levels (TNF-α, IL-1β). | |

| LPS-treated Wild-type Mice | Microglia | Attenuated LPS-induced microglial activation, density, and levels of COX-2 and IL-6. |

Advanced Research Topics and Future Directions for Donepezil Based Compounds

Development of Novel Cholinesterase Inhibitors with Modified Pharmacological Profiles

Researchers are actively developing new cholinesterase inhibitors by modifying the structure of donepezil (B133215) to enhance its pharmacological properties. These efforts focus on creating hybrid molecules that combine the pharmacophoric elements of donepezil with other bioactive compounds. This strategy aims to produce multifunctional ligands that can target multiple aspects of neurodegeneration. mdpi.comresearchgate.net

One approach involves replacing the benzylpiperidine part of donepezil with structures like benzylpyridine, pyridyl methylpiperidine, benzylpiperazine, and pyrimidyl piperazine (B1678402). researchgate.netscielo.br These modifications have resulted in molecules with promising anti-Alzheimer's activity. researchgate.netscielo.br Another strategy is to substitute the indanone part with other heterocyclic rings, such as pyridine (B92270), which has led to compounds that inhibit both monoamine oxidase (MAO) and acetylcholinesterase (AChE). researchgate.netscielo.br

Furthermore, hybrid compounds incorporating natural products like ferulic acid, flavonoids, and curcumin (B1669340) have been synthesized. researchgate.netscielo.br These hybrids exhibit antioxidant properties in addition to cholinesterase inhibition. researchgate.netscielo.br Donepezil-tacrine hybrids have also been developed and have shown potent inhibition of both AChE and butyrylcholinesterase (BChE). scielo.bracs.org

| Compound Type | Structural Modification | Modified Pharmacological Profile | Reference |

|---|---|---|---|

| Donepezil Hybrid | Replacement of indanone with pyridine ring | Dual inhibition of MAO and AChE | researchgate.netscielo.br |

| Donepezil-Natural Compound Hybrid | Attachment of ferulic acid, flavonoids, or curcumin | Antioxidant activity in addition to AChE inhibition | researchgate.netscielo.br |

| Donepezil-Tacrine Hybrid | Combination of donepezil and tacrine moieties | Potent dual inhibition of AChE and BChE | scielo.bracs.org |

Investigation of Donepezil's Potential in Other Neurodegenerative Conditions

The therapeutic utility of donepezil is being investigated beyond Alzheimer's disease to include other neurodegenerative conditions characterized by cholinergic deficits. These include Parkinson's disease dementia (PDD), dementia with Lewy bodies (DLB), and vascular dementia. youtube.comnih.gov

Cholinesterase inhibitors like donepezil are considered a standard of care for managing cognitive and psychiatric symptoms in Lewy body dementia. lbda.org Studies have shown that donepezil can be effective in treating the symptoms of these conditions. youtube.com For instance, a case study reported the successful use of donepezil to treat both cognitive and noncognitive symptoms in a patient with dementia with Lewy bodies. researchgate.net A long-term study on patients with DLB demonstrated that donepezil improved cognitive function for up to 52 weeks. researchgate.net Patients with vascular dementia may also experience benefits from donepezil similar to those seen in Alzheimer's patients. nih.gov

Combinatorial Approaches with Other Therapeutic Agents in Preclinical Settings

To enhance the therapeutic efficacy of donepezil, researchers are exploring combination therapies with other agents in preclinical studies. eurekaselect.combenthamdirect.com This approach aims to target multiple pathological pathways involved in neurodegenerative diseases. eurekaselect.combenthamdirect.com

One of the most studied combinations is donepezil with memantine (B1676192), an NMDA receptor antagonist. nih.gov Preclinical and clinical studies suggest that this combination can offer superior benefits in improving cognition, global assessment, and activities of daily living in patients with moderate-to-severe Alzheimer's disease compared to monotherapy. nih.govresearchgate.net A retrospective cohort study found that the combination of donepezil and memantine was associated with a lower mortality rate in Alzheimer's patients. pharmaceutical-journal.com

Other combinatorial strategies involve pairing donepezil with disease-modifying agents, which could open new avenues for treating various pathological disorders. eurekaselect.combenthamdirect.com

Research into Prodrug Strategies and Novel Drug Delivery Systems for Enhanced Brain Bioavailability

To improve the delivery of donepezil to the brain and enhance its bioavailability, researchers are investigating prodrug strategies and novel drug delivery systems. nih.govresearchgate.net The blood-brain barrier (BBB) is a significant obstacle that limits the penetration of drugs into the central nervous system. nih.gov

Prodrug approaches involve modifying the donepezil molecule to create an inactive form that can more easily cross the BBB and is then converted to the active drug in the brain. researchgate.netacs.org One such strategy is the "bio-oxidizable" prodrug system, which has shown promise in preclinical models. researchgate.netacs.org

Novel drug delivery systems are also being developed to overcome the limitations of oral administration. nih.gov These include nanotechnology-based systems such as polymeric micelles and lipid nanoparticles, which can enhance the transport of donepezil across the BBB. researchgate.netnih.gov The nose-to-brain delivery route is another promising strategy being explored to bypass the BBB and deliver the drug directly to the brain. nih.govresearchgate.net

| Delivery System | Mechanism | Potential Advantage | Reference |

|---|---|---|---|

| Prodrugs | Chemical modification to an inactive form for better BBB penetration, followed by conversion to the active drug in the brain. | Enhanced brain bioavailability and potentially reduced peripheral side effects. | researchgate.netacs.org |

| Polymeric Micelles | Encapsulation of donepezil within nanocarriers to facilitate transport across the BBB. | Improved brain delivery and sustained drug release. | researchgate.net |

| Lipid Nanoparticles | Formulation of donepezil within lipid-based nanoparticles, sometimes functionalized for brain targeting. | Increased brain penetration and reduced side effects. | nih.gov |

| Nose-to-Brain Delivery | Administration via the nasal cavity to bypass the BBB and directly access the central nervous system. | Rapid onset of action and avoidance of first-pass metabolism. | nih.govresearchgate.net |

Structural Modifications for Improved Blood-Brain Barrier Penetration and Reduced Peripheral Effects

Structural modifications of the donepezil molecule are being investigated to enhance its ability to cross the blood-brain barrier and to minimize its effects outside of the central nervous system. researchgate.net Various parts of the donepezil structure have been targeted for modification, including the benzylpiperidine and indanone moieties. researchgate.netscielo.br

For example, replacing the benzylpiperidine part with other cyclic amines has been explored. researchgate.netscielo.br Additionally, creating hybrid molecules, such as a coumarin-donepezil hybrid, has been shown to result in compounds that can cross the blood-brain barrier and exhibit dual cholinesterase inhibition. nih.gov The goal of these modifications is to create new chemical entities with an improved therapeutic index, characterized by greater efficacy within the brain and fewer peripheral cholinergic side effects. rsc.org

Exploration of Donepezil's Role in Modulating Disease Progression Markers in Preclinical Research

Preclinical research is exploring the potential of donepezil to modulate markers of disease progression in neurodegenerative disorders. researchgate.net These studies aim to determine if donepezil has disease-modifying effects beyond its symptomatic benefits.

In animal models of Alzheimer's disease, donepezil has been shown to have several potential effects that could impact the underlying pathology. These include protecting against glutamate-induced excitotoxicity, activating neurotrophic mechanisms, and promoting the non-amyloidogenic processing of amyloid precursor protein (APP). nih.gov One study in APP/PS1 transgenic mice found that donepezil had a disease-modifying effect, slowing the progression of pathological markers when treatment was initiated in the pre-symptomatic stage. researchgate.net

Q & A

Q. What are the key steps in synthesizing C24_{24}24H29_{29}29NO3_33, and how is purity validated?

The synthesis of CHNO can be achieved via catalyst-free nucleophilic addition reactions, as demonstrated in the formation of 1-(3,5-di-tert-butyl-4-hydroxybenzyl) derivatives. Key steps include refluxing reactants in ethanol under inert conditions, followed by recrystallization for purification. Elemental analysis (e.g., %C, %H, %N) and spectroscopic techniques (NMR, IR) validate purity and structural integrity .

Q. Which spectroscopic methods are critical for confirming the structure of C24_{24}24H29_{29}29NO3_33?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, DEPT) resolves proton environments and carbon frameworks. X-ray crystallography, refined using programs like SHELXL, provides atomic-level structural confirmation. Mass spectrometry (HRMS) verifies molecular mass and fragmentation patterns .

Q. How do historical discrepancies in molecular formulas (e.g., C24_{24}24H29_{29}29NO3_33 vs. C24_{24}24H27_{27}27NO3_33) arise, and how are they resolved?

Early studies by dela Lande (1948) and Gellert & Riggs (1954) reported conflicting molecular formulas due to limited analytical precision. Modern techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography resolve such discrepancies by unambiguously determining molecular weight and bond connectivity .

Q. What analytical tools are used to assess the stability of C24_{24}24H29_{29}29NO3_33 under varying conditions?

Stability studies employ high-performance liquid chromatography (HPLC) to monitor degradation products under thermal, photolytic, or hydrolytic stress. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while Fourier-transform infrared spectroscopy (FTIR) tracks functional group integrity .

Advanced Research Questions

Q. How can synthesis yields of C24_{24}24H29_{29}29NO3_33 be optimized while minimizing by-products?

Reaction optimization involves Design of Experiments (DoE) methodologies, such as factorial designs, to test variables like solvent polarity, temperature, and catalyst presence. Response surface modeling identifies ideal conditions. Green chemistry principles (e.g., solvent-free reactions) enhance sustainability .

Q. What strategies address contradictions in crystallographic data during structural refinement?

Discrepancies in electron density maps or bond lengths are resolved using iterative refinement in SHELXL, incorporating constraints for disordered regions. Cross-validation with spectroscopic data (e.g., NOESY for stereochemistry) ensures consistency. The R-factor and wR metrics assess refinement quality .

Q. How can computational modeling predict the bioactivity of C24_{24}24H29_{29}29NO3_33?

Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations against target proteins (e.g., tubulin for antitumor activity) identify binding affinities. In silico ADMET models assess pharmacokinetic profiles .

Q. What experimental designs validate the antitumor activity of C24_{24}24H29_{29}29NO3_33 while ensuring reproducibility?

In vitro assays (e.g., MTT on cancer cell lines) quantify IC values with positive/negative controls. Dose-response curves and replicate experiments (n ≥ 3) ensure statistical significance. In vivo models (e.g., xenografts) assess efficacy, while RNA sequencing identifies mechanistic pathways .

Q. How are crystallographic software tools (e.g., SHELX, ORTEP) integrated into structural analysis workflows?

SHELXS/SHELXD solve phase problems via direct methods, while SHELXL refines coordinates against diffraction data. ORTEP-III generates publication-quality thermal ellipsoid diagrams. Pipeline integration (e.g., OLEX2 GUI) streamlines structure solution and validation .

Q. What ethical frameworks guide pharmacological testing of C24_{24}24H29_{29}29NO3_33 in preclinical studies?

Institutional Animal Care and Use Committee (IACUC) protocols ensure humane treatment in in vivo studies. Informed consent is mandatory for human-derived cell lines. Data integrity is maintained via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Notes

- Data Triangulation : Combine crystallographic, spectroscopic, and computational data to resolve structural ambiguities .

- Reproducibility : Adhere to CRediT (Contributor Roles Taxonomy) standards for authorship and replicate key experiments .

- Ethical Compliance : Document IRB/IACUC approvals and data anonymization protocols in publications .

Featured Recommendations

| Most viewed | ||